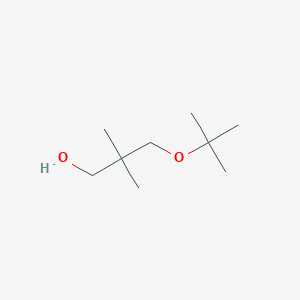![molecular formula C11H13BrO B15322203 1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol](/img/structure/B15322203.png)
1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol is a chemical compound characterized by a cyclopropane ring substituted with a 4-bromophenyl group and a hydroxyl group
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Cyclization: The synthesis of this compound can begin with the bromination of phenylacetic acid to produce 4-bromophenylacetic acid. This compound can then undergo cyclization reactions to form the cyclopropane ring.
Grignard Reaction: Another approach involves the use of Grignard reagents. Bromobenzene can react with ethyl magnesium bromide to form a Grignard reagent, which can then be reacted with cyclopropanone to yield the target compound.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Oxidation: The hydroxyl group in 1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol can be oxidized to form the corresponding ketone.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohol or amine derivatives.
Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, Dess-Martin periodinane
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Sodium cyanide, aqueous ammonia
Coupling: Palladium catalyst, boronic acids
Major Products Formed:
Cyclopropanone derivatives
Biaryl compounds
Amine derivatives
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism by which 1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the bromine atom can participate in electrophilic aromatic substitution reactions. The cyclopropane ring can undergo ring-opening reactions, leading to various biological activities.
相似化合物的比较
4-Bromophenylacetic acid: Similar in structure but lacks the cyclopropane ring.
1-(4-Bromophenyl)ethanone: Contains a ketone group instead of a hydroxyl group.
2-Bromo-1-(4-bromophenyl)ethanone: Contains an additional bromine atom on the ethanone group.
属性
分子式 |
C11H13BrO |
|---|---|
分子量 |
241.12 g/mol |
IUPAC 名称 |
1-[2-(4-bromophenyl)ethyl]cyclopropan-1-ol |
InChI |
InChI=1S/C11H13BrO/c12-10-3-1-9(2-4-10)5-6-11(13)7-8-11/h1-4,13H,5-8H2 |
InChI 键 |
BLOWDQJLDOAPMJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CCC2=CC=C(C=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
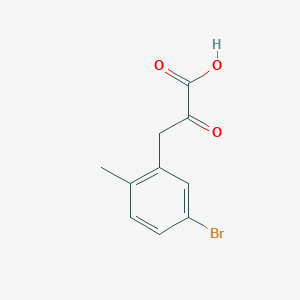
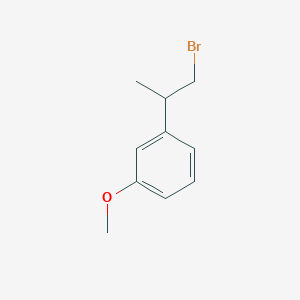

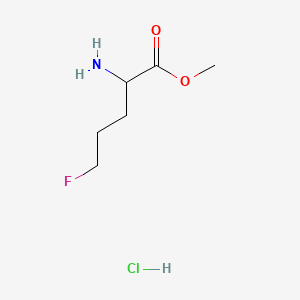
![[(3,3-Difluorocyclobutyl)methyl]urea](/img/structure/B15322158.png)
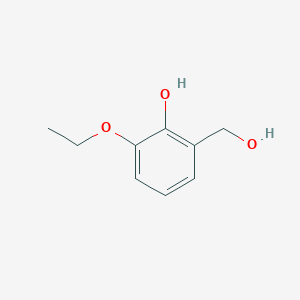
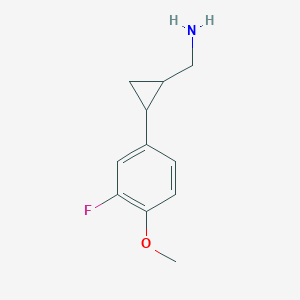
![3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15322179.png)
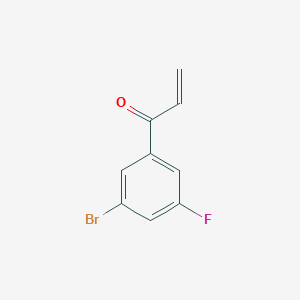

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)but-2-ynoicacid](/img/structure/B15322198.png)

